molecular formula C8H11N3O3S B15327506 3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide

3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide

Cat. No.: B15327506
M. Wt: 229.26 g/mol
InChI Key: USDFSLAALXXADW-UHFFFAOYSA-N
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Description

3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethanesulfonyl group attached to a pyridine ring, along with a hydroxypyridine carboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide typically involves multiple steps. One common method starts with the preparation of the pyridine-2-carboximidamide core, followed by the introduction of the ethanesulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, the use of triethylamine as a base and ethanesulfonyl chloride as a sulfonating agent under controlled temperature conditions is a common approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The ethanesulfonyl group can act as a reactive site for binding to enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(methanesulfonyl)-N’-hydroxypyridine-2-carboximidamide
  • 3-(propylsulfonyl)-N’-hydroxypyridine-2-carboximidamide
  • 3-(butanesulfonyl)-N’-hydroxypyridine-2-carboximidamide

Uniqueness

Compared to similar compounds, 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide exhibits unique properties due to the specific length and structure of the ethanesulfonyl group. This can affect its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research applications .

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

3-ethylsulfonyl-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C8H11N3O3S/c1-2-15(13,14)6-4-3-5-10-7(6)8(9)11-12/h3-5,12H,2H2,1H3,(H2,9,11)

InChI Key

USDFSLAALXXADW-UHFFFAOYSA-N

Isomeric SMILES

CCS(=O)(=O)C1=C(N=CC=C1)/C(=N/O)/N

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)C(=NO)N

Origin of Product

United States

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